barnidipine hydrochloride
Description
Historical Perspectives and Evolution of Calcium Channel Blockers in Research
The journey of calcium channel blockers (CCBs) began in the mid-1960s with experimental work on molecules intended for coronary dilation. nih.govnih.gov This research led to the discovery of drugs that block calcium entry into cells, a mechanism that was not initially understood. nih.govnih.gov The term "calcium antagonists" was first coined following observations that certain drugs, like cinnarizine (B98889) and lidoflazine, could competitively inhibit calcium-induced contractions in arterial muscle. nih.gov
The 1970s marked a significant period with the development of the first-generation CCBs, including the dihydropyridine (B1217469) nifedipine (B1678770), the phenylalkylamine verapamil (B1683045), and the benzothiazepine (B8601423) diltiazem. nih.govpatient.info These initial compounds, while effective, often had short durations of action. nih.gov
Subsequent research focused on refining the properties of these early drugs, leading to the development of second, third, and fourth generations of dihydropyridines. nih.gove-jcpp.org This evolution aimed to improve pharmacokinetic profiles, enhance vascular selectivity, and create longer-acting formulations for more stable therapeutic effects. nih.gov Third-generation agents like amlodipine (B1666008) and barnidipine (B1667753), and fourth-generation drugs such as lercanidipine (B1674757), are characterized by their improved pharmacokinetics and high lipophilicity, contributing to a longer duration of action. nih.govmdpi.com
Key Milestones in Calcium Channel Blocker Development
| Decade | Key Developments | Representative Compounds |
| 1960s | Discovery of the calcium entry blockade mechanism. nih.govnih.gov | Cinnarizine, Lidoflazine, Verapamil |
| 1970s | Introduction of the first dihydropyridines. nuph.edu.uanih.govpatient.info | Nifedipine, Diltiazem |
| 1980s-Present | Development of longer-acting and more selective agents. nih.govnih.govmdpi.com | Amlodipine, Barnidipine, Lercanidipine |
General Pharmacological Classification of Barnidipine Hydrochloride within Dihydropyridines
This compound is classified as a dihydropyridine calcium channel blocker. drugbank.comnih.govwikipedia.orgdrugbank.comnih.gov This class of drugs is distinguished by its high selectivity for vascular smooth muscle over cardiac muscle. cvpharmacology.comoup.com Unlike non-dihydropyridines such as verapamil and diltiazem, which have more pronounced effects on the heart, dihydropyridines primarily act as peripheral vasodilators. cvpharmacology.comoup.comwikipedia.org
Barnidipine is considered a third-generation dihydropyridine. mdpi.com This classification reflects its long-acting nature and high lipophilicity, which allows for a slow onset and sustained duration of action. nih.govnih.govgeneesmiddeleninformatiebank.nl This profile is advantageous as it provides consistent effects over a 24-hour period. drugbank.comgeneesmiddeleninformatiebank.nl The mechanism of action involves binding to the L-type calcium channels, leading to their inactivation and thereby inhibiting the influx of calcium ions into vascular smooth muscle cells. drugbank.comnih.govgeneesmiddeleninformatiebank.nl This results in the relaxation of the blood vessels and a reduction in peripheral vascular resistance. nih.govgeneesmiddeleninformatiebank.nl
Pharmacological Classification of Calcium Channel Blockers
| Class | Primary Site of Action | Key Pharmacological Effects | Examples |
| Dihydropyridines | Vascular Smooth Muscle cvpharmacology.comoup.com | Vasodilation, Lowering of blood pressure cvpharmacology.comwikipedia.org | Nifedipine, Amlodipine, Barnidipine |
| Phenylalkylamines | Myocardium cvpharmacology.com | Negative inotropic and chronotropic effects cvpharmacology.comwikipedia.org | Verapamil |
| Benzothiazepines | Intermediate between Dihydropyridines and Phenylalkylamines cvpharmacology.comwikipedia.org | Both cardiac depressant and vasodilator actions cvpharmacology.comwikipedia.org | Diltiazem |
Significance of Stereochemistry in Dihydropyridine Research
The molecular structure of many dihydropyridines, particularly those that are unsymmetrically substituted, results in chirality, with the C4 position of the dihydropyridine ring being a stereogenic center. mdpi.comsciforum.net Research has demonstrated that the different enantiomers (mirror-image isomers) of a chiral dihydropyridine can exhibit significantly different pharmacological activities and potencies. mdpi.comresearchgate.net In many cases, the desired therapeutic activity resides primarily in one enantiomer, while the other may be less active or even contribute to undesirable effects. nih.govmdpi.com
For instance, studies on various dihydropyridines have shown that one enantiomer is a more potent calcium channel blocker than its counterpart. researchgate.net This stereoselectivity is a critical consideration in drug development, as the use of a single, active isomer (an enantiopure drug) can offer a more specific pharmacological profile. drugbank.comnih.gov The synthesis of enantiomerically pure 1,4-dihydropyridines has therefore become a significant focus in medicinal chemistry. mdpi.comresearchgate.net
Overview of this compound's Specific S,S Isomer Configuration and its Research Implications
This compound is a single enantiomer drug, specifically the (+)-(3'S, 4S) isomer. drugbank.comnih.govnih.gov The barnidipine molecule possesses two chiral centers, one at the C4 position of the dihydropyridine ring and another at the C3' position of the pyrrolidine (B122466) ring, making four possible stereoisomers. drugbank.comnih.govresearchgate.net
Research has shown that the S,S isomer of barnidipine is the most potent and longest-acting of the four enantiomers. drugbank.comnih.govnih.govresearchgate.net In comparative studies, the vasodilatory activity of the four isomers was evaluated, revealing a clear stereoselectivity. The potency order was found to be barnidipine (S,S) > (3'R,4R) ≈ (3'R,4S) > (3'S,4R). researchgate.net The S,S isomer was significantly more potent than the other isomers. researchgate.net
The use of a single, highly active isomer like the S,S form of barnidipine may offer a high degree of pharmacological selectivity. drugbank.comnih.gov This approach can lead to a more predictable and targeted therapeutic effect. The stereochemistry of barnidipine not only influences its potency but also its duration of action, with the S,S isomer demonstrating a slower onset and longer-lasting effect compared to the other enantiomers. researchgate.net This highlights the critical role of stereochemistry in optimizing the pharmacological properties of dihydropyridine calcium channel blockers.
Properties
CAS No. |
104757-54-2 |
|---|---|
Molecular Formula |
C10H13NO2 |
Synonyms |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [S-(R*,S*)]- |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Barnidipine Hydrochloride
Mechanism of Action at L-type Calcium Channels
Barnidipine's primary pharmacological effect is the inhibition of calcium ion influx into vascular smooth muscle cells and cardiac myocytes. patsnap.com This is achieved through its targeted action on L-type calcium channels, which play a crucial role in muscle contraction. patsnap.comnih.gov
Barnidipine (B1667753) demonstrates a high degree of selectivity for the L-type voltage-operated calcium channels, particularly those located in the smooth muscle cells of the vascular wall. nih.govdrugbank.comwikipedia.org The influx of extracellular calcium ions through these channels is a critical step in initiating the contraction of vascular smooth muscle. patsnap.comnih.gov By blocking these channels, barnidipine effectively inhibits this calcium influx, leading to the relaxation of vascular smooth muscle cells. patsnap.com This vasodilation results in a reduction of peripheral vascular resistance. patsnap.comnih.gov Notably, barnidipine's selectivity for vascular smooth muscle cells over cardiac myocytes helps to minimize direct effects on heart contractility. patsnap.com
Like other dihydropyridine (B1217469) calcium antagonists, barnidipine is predicted to interact with the alpha 1-C (α1C) subunit of the L-type calcium channel. nih.govdrugbank.com This subunit forms the central pore of the channel and is the primary binding site for dihydropyridines. It is suggested that the binding site is located within the channel pore or the lipid bilayer, closer to the extracellular side of the membrane. nih.govdrugbank.com
Research suggests that barnidipine exhibits a high affinity for the inactivated state of the L-type calcium channel. nih.govdrugbank.comnih.gov Voltage-gated calcium channels cycle through three main states: resting, open, and inactivated. nih.gov The preference for the inactivated state means that barnidipine's blocking action is more pronounced in depolarized cells, a condition prevalent in vascular smooth muscle. This voltage-dependent and state-dependent interaction contributes to the drug's efficacy. nih.govapexbt.com Studies comparing barnidipine to nifedipine (B1678770) have suggested that barnidipine's higher affinity for the inactivated state may account for differences in their frequency and voltage-dependent effects. nih.gov
Receptor Binding Kinetics and Characteristics
The binding of barnidipine to its target receptors is characterized by high affinity and a unique kinetic profile that contributes to its long duration of action.
Barnidipine displays a high affinity for the binding sites labeled by [3H]nitrendipine, a classic dihydropyridine calcium channel antagonist. selleckchem.comnih.gov Competitive binding assays have demonstrated barnidipine's potent ability to displace [3H]nitrendipine from its receptors on membranes from various tissues, including bovine aortic smooth muscle and canine cardiac membranes. nih.gov This high-affinity binding is consistent with its potent biological activity as a calcium antagonist. nih.gov The equilibrium dissociation constant (Ki) for barnidipine at [3H]nitrendipine binding sites has been reported to be 0.21 nmol/L. selleckchem.commedchemexpress.com
| Compound | Binding Site | Reported Ki (nmol/L) |
|---|---|---|
| Barnidipine | [3H]Nitrendipine | 0.21 |
A defining characteristic of barnidipine is its slow onset of action and prolonged binding to the L-type calcium channels. nih.govnih.govdrugbank.com This is attributed to the drug's high lipophilicity, with an octanol/water partition coefficient of 2000. nih.govdrugbank.com This lipophilicity allows barnidipine to accumulate in the cell membrane, from which it is gradually released to bind to its target receptor. patsnap.comdrugbank.com This slow release from the lipid membranes of vascular smooth muscle cells ensures a sustained therapeutic effect. patsnap.com The slow dissociation from its binding site contributes to the long-lasting vasorelaxant and antihypertensive effects observed in both in vitro and in vivo models. nih.gov
Ion Channel Selectivity and Subtype Specificity Research
Barnidipine hydrochloride is a dihydropyridine (DHP) calcium channel blocker recognized for its high affinity and long-lasting binding to L-type calcium channels. nih.gov Research has established that while its primary therapeutic action is through the blockade of L-type (Cav1.x) channels, its selectivity is not entirely exclusive to this channel type.
Studies investigating the broader subtype specificity of various DHP derivatives have shown that barnidipine also exerts a significant blocking effect on other voltage-gated calcium channels. Specifically, research using Xenopus oocyte expression systems to compare the effects of ten different DHPs on four calcium channel subtypes (L-, N-, P/Q-, and R-types) revealed that barnidipine significantly blocked N-type (Cav2.2) and P/Q-type (Cav2.1) channels. drugbank.com In contrast, its blocking action on R-type (Cav2.3) channels was found to be weak. drugbank.com This expanded profile of ion channel interaction suggests a more complex pharmacological activity than L-type channel specificity alone.
The interaction of barnidipine with the L-type calcium channel is predicted to occur at the alpha 1-C subunit. nih.gov A key characteristic of its action is a high affinity for the inactivated state of the channel, a property that contributes to its potent effects in depolarized tissues like vascular smooth muscle. nih.govnih.gov
The principal mechanism of action for this compound is the potent and selective inhibition of calcium influx through L-type calcium channels located in vascular smooth muscle cells. researchgate.net This influx of extracellular calcium is a critical trigger for the contraction of these cells; it promotes the formation of calcium-dependent cross-bridges between the contractile proteins myosin and actin. nih.gov By blocking these channels, barnidipine inhibits the activation of these contractile proteins, leading to the relaxation of vascular smooth muscle. nih.govresearchgate.net This vasodilatory effect results in a reduction of peripheral vascular resistance. nih.govresearchgate.net
Barnidipine's high lipophilicity is a significant factor in its preferential vascular action. nih.govresearchgate.net This property allows the molecule to accumulate in the lipid membranes of vascular smooth muscle cells, from which it is slowly released, ensuring a strong and long-lasting binding to the L-type calcium channels. nih.govresearchgate.net This sustained action contributes to its long duration of effect. researchgate.net The drug's efficacy is enhanced in depolarizing conditions, which are characteristic of the vascular smooth muscle environment it targets. nih.gov
A defining feature of barnidipine's pharmacological profile is its marked selectivity for calcium channels in vascular smooth muscle over those in cardiac myocytes. researchgate.net While it can inhibit calcium influx in both cell types, its effectiveness is significantly greater in vascular cells. nih.govresearchgate.net
Comparative studies have demonstrated this vascular selectivity. In one study, both barnidipine and the comparator dihydropyridine, nifedipine, were found to be more effective at reducing calcium currents in rat vascular smooth muscle cells (A7r5 cell line) than in isolated rat cardiomyocytes. nih.gov This preferential action on the vasculature minimizes the direct effects on cardiac contractility (inotropism) and heart rate (chronotropism) that are more pronounced with less selective calcium channel blockers. researchgate.net This selectivity helps to avoid negative inotropic effects and bradycardia. researchgate.net The higher potency of barnidipine in vascular tissue is suggested to be related to both its higher affinity for the inactivated state of vascular Ca2+ channels and its greater lipophilicity compared to other agents like nifedipine. nih.gov
| Parameter | Vascular Smooth Muscle Cells (A7r5) | Cardiac Myocytes | Reference |
|---|---|---|---|
| Relative Efficacy of Barnidipine | Higher | Lower | nih.gov |
| Primary Therapeutic Effect | Vasodilation | Minimal effect on contractility | researchgate.net |
Investigation of Intracellular Signaling Cascades Modulation
The primary and most direct intracellular effect of this compound is the disruption of the excitation-contraction coupling pathway in vascular smooth muscle. By blocking the influx of Ca2+, barnidipine prevents the binding of calcium to calmodulin. This, in turn, prevents the activation of myosin light-chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and enabling its interaction with actin to cause contraction. The inhibition of this cascade is the fundamental mechanism behind its vasodilatory effect. nih.gov
Beyond this principal pathway, research indicates that barnidipine can modulate other intracellular signaling cascades that influence cellular function and gene expression. A study in spontaneously hypertensive rats investigated the effect of barnidipine on the glomerular expression of growth factor mRNA. nih.gov The results showed that three weeks of treatment with barnidipine significantly reduced the glomerular expression level of platelet-derived growth factor (PDGF) B-chain mRNA. nih.gov This effect was associated with a reduction in systemic blood pressure. nih.gov Notably, the treatment did not affect the glomerular mRNA expression of transforming growth factor-beta 1 (TGF-β1). nih.gov This finding demonstrates that barnidipine can selectively modulate the expression of specific signaling molecules involved in cellular growth and tissue remodeling, an effect that is distinct from the immediate mechanical relaxation of smooth muscle.
Research into Interactions with Other Membrane Proteins and Transporters
Research has extended beyond barnidipine's primary target of calcium channels to investigate its interactions with other critical membrane proteins, particularly ATP-binding cassette (ABC) transporters. These transporters play a crucial role in the efflux of xenobiotics from cells.
Studies have identified barnidipine as a potent inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1), a key efflux transporter. nih.govresearchgate.netnih.gov In one study evaluating the inhibitory effects of thirteen 1,4-dihydropyridine (B1200194) calcium antagonists on P-gp-mediated transport, barnidipine was found to be a strong inhibitor. nih.gov It strongly inhibited the P-gp-mediated transport of both daunorubicin (B1662515) and digoxin (B3395198) in a cell model overexpressing the transporter. nih.gov The half-maximal inhibitory concentration (IC50) for the transport of daunorubicin was determined to be 8.6 µM. nih.gov This interaction indicates that barnidipine can modulate the function of important drug transporters, a finding with implications for drug-drug interactions. nih.gov
| Compound | P-glycoprotein (P-gp) Interaction | IC50 vs. Daunorubicin Transport | Reference |
|---|---|---|---|
| This compound | Strong Inhibitor | 8.6 µM | nih.gov |
Structure Activity Relationships Sar and Synthetic Chemistry of Barnidipine Hydrochloride
Elucidation of Pharmacophoric Features Governing Barnidipine (B1667753) Hydrochloride Activity
The activity of barnidipine, like other 1,4-dihydropyridines, is governed by a set of key structural features, known as a pharmacophore, that are essential for high-affinity binding to the L-type calcium channel.
The core pharmacophoric elements for barnidipine include:
The 1,4-Dihydropyridine (B1200194) Ring: This heterocyclic scaffold is the foundational element for all DHP calcium channel blockers. Its specific, non-planar, boat-like conformation is critical for fitting into the receptor binding site. The integrity of this ring is paramount; its oxidation to the aromatic pyridine (B92270) ring results in a complete loss of pharmacological activity. nih.govresearchgate.net
A Substituted Phenyl Ring at the C4 Position: Barnidipine possesses a meta-nitrophenyl group at this position. For optimal activity in the DHP class, an aryl group at C4 is a fundamental requirement. The presence and position of electron-withdrawing substituents on this phenyl ring significantly influence binding affinity. researchgate.net
Stereochemistry: Barnidipine has two chiral centers, leading to four possible enantiomers. The clinically used drug is a single optical isomer, the (+)-(3'S,4S) configuration. This specific stereoisomer is the most potent and longest-acting of the four, highlighting the highly stereoselective nature of the interaction with the L-type calcium channel. drugbank.commedchemexpress.com The use of a single, highly active enantiomer can contribute to a more selective pharmacological profile. drugbank.commdpi.com
| Feature | Description | Importance for Activity |
| 1,4-Dihydropyridine Ring | The core heterocyclic scaffold. | Essential for receptor binding; oxidation leads to inactivation. nih.govresearchgate.net |
| C4-Aryl Group | A meta-nitrophenyl ring. | Required for optimal activity; substituents modulate affinity. researchgate.net |
| C3/C5 Ester Moieties | Methyl and 1'-benzyl-3'-pyrrolidinyl esters. | Crucial for binding, lipophilicity, and duration of action. drugbank.comdrugbank.com |
| (S,S) Stereochemistry | A single, specific optical isomer. | Confers the highest potency and longest duration of action. drugbank.commedchemexpress.com |
Rational Design and Synthesis of Structural Analogs and Derivatives
The development of barnidipine and related analogs involves rational design principles aimed at optimizing potency, duration of action, and tissue selectivity. Synthetic chemistry provides the tools to implement these design strategies by systematically modifying the core DHP structure.
The 1,4-dihydropyridine ring is structurally indispensable for the calcium channel blocking activity of barnidipine.
Oxidation to Pyridine: The most significant modification is the aromatization of the 1,4-DHP ring to its corresponding pyridine analog. This transformation leads to a planar structure that can no longer effectively bind to the L-type calcium channel, resulting in a pharmacologically inactive metabolite. drugbank.com This degradation can occur metabolically or through photodegradation, a known instability for the DHP class. nih.govresearchgate.netnih.gov During the manufacturing process of barnidipine hydrochloride, the pyridine derivative is a known impurity that must be controlled for. mdpi.com This finding unequivocally establishes the reduced, non-aromatic DHP ring as an absolute requirement for activity.
| Compound | Ring Structure | Activity |
| Barnidipine | 1,4-Dihydropyridine | Active Calcium Channel Blocker drugbank.com |
| Barnidipine Pyridine Derivative | Pyridine | Inactive drugbank.commdpi.com |
The ester groups at the C3 and C5 positions of the dihydropyridine (B1217469) ring are not merely passive structural elements; they are critical determinants of barnidipine's unique pharmacological profile.
Asymmetrical Esters: Unlike first-generation DHPs such as nifedipine (B1678770), which has two identical ester groups, third-generation agents like barnidipine feature dissimilar ester substituents. This asymmetry allows for more refined modulation of physicochemical properties.
The C3 Ester (1'-benzyl-3'-pyrrolidinyl): This large, lipophilic side chain is a key contributor to barnidipine's high affinity for the L-type calcium channel and its long duration of action. drugbank.com The high lipophilicity, with an octanol/water partition coefficient of around 2000, allows the molecule to accumulate in the cell membrane, creating a depot from which it can access the channel binding site over an extended period. drugbank.com Metabolic hydrolysis of this benzyl-pyrrolidinyl ester is one of the primary pathways for inactivating the drug. nih.gov
The C5 Ester (Methyl): The smaller methyl ester at the C5 position balances the molecule's properties. The synthesis and characterization of impurities and analogs have shown that even minor changes here can be significant. For instance, an analog where the C5 methyl group is replaced by an ethyl group has been synthesized and identified as a potential process-related impurity, underscoring the precise structural requirements for the final drug substance. mdpi.com
Computational Chemistry and Molecular Modeling Approaches
Computational techniques are invaluable tools for understanding the interactions between DHP molecules and the L-type calcium channel at a molecular level, guiding the rational design of new and improved analogs.
Molecular docking is a computational method used to predict the preferred binding orientation and affinity of a ligand (e.g., barnidipine) to its macromolecular target (the L-type calcium channel). arcjournals.org
Although the precise crystal structure of the barnidipine-channel complex is not available, homology models of the channel's pore-forming alpha 1-C subunit are used for these studies. drugbank.comnih.gov Docking simulations with various DHP derivatives have revealed a common binding pocket located within the channel pore, closer to the extracellular side. drugbank.com The predicted binding mode for DHPs like barnidipine involves a network of non-covalent interactions, including:
Hydrophobic Interactions: The lipophilic phenyl ring at C4 and the bulky ester side chains engage with hydrophobic amino acid residues within the binding site. nih.gov
Hydrogen Bonding: The ester carbonyls and the N-H group of the dihydropyridine ring can form hydrogen bonds with polar residues in the channel, anchoring the ligand in place.
These studies help to explain the high affinity of barnidipine and provide a structural basis for its stereoselectivity, as the (S,S) enantiomer achieves a more energetically favorable fit within the chiral binding pocket.
QSAR is a computational methodology that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For DHP calcium channel blockers, QSAR studies are used to build mathematical models that can predict the potency of novel, unsynthesized analogs. figshare.com
A typical QSAR analysis for DHP derivatives involves:
Dataset Compilation: A series of structurally related DHP analogs with experimentally determined biological activities (e.g., IC50 values for channel blockade) is assembled.
Descriptor Calculation: Various physicochemical properties (descriptors) are calculated for each molecule. These can include electronic properties (e.g., Hammett constants of substituents), steric parameters (e.g., molar refractivity), and hydrophobicity (e.g., logP).
Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are used to derive an equation that relates the descriptors to the observed activity.
These models can quantify the SAR, for example, by demonstrating that increased hydrophobicity in the C3 ester side chain correlates with higher potency, or that specific electronic properties of the C4-phenyl ring substituent are optimal for activity. Such models serve as a powerful predictive tool in the rational design process, helping to prioritize the synthesis of the most promising new DHP candidates. figshare.com
Molecular Dynamics Simulations for Ligand-Receptor Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic interactions between a ligand, such as barnidipine, and its biological target at an atomic level. nih.govnih.gov These simulations provide insights into the binding modes, conformational changes, and the stability of the ligand-receptor complex over time, which are crucial for understanding the drug's mechanism of action. nih.govdntb.gov.ua
In the context of barnidipine, a dihydropyridine calcium channel blocker, MD simulations can elucidate its interaction with the L-type calcium channel, its primary therapeutic target. nih.gov Although specific, in-depth MD simulation studies exclusively focused on this compound's interaction with the L-type calcium channel are not extensively detailed in the public domain, the principles of this methodology are well-established for the broader class of dihydropyridines.
MD simulations for a ligand like barnidipine would typically involve the following steps:
System Setup: A high-resolution 3D structure of the L-type calcium channel (or a homologous protein model) is placed in a simulated physiological environment, including a lipid bilayer membrane and an aqueous solvent with ions.
Ligand Docking: Barnidipine is then "docked" into the putative binding site of the receptor. This initial positioning is often guided by experimental data or by comparison with the binding of similar dihydropyridines like nifedipine.
Simulation Run: The system is then subjected to a simulation run, where the movements of all atoms are calculated over a period of time (from nanoseconds to microseconds) by solving Newton's equations of motion. This generates a trajectory of the complex's dynamic behavior.
Analysis: The resulting trajectory is analyzed to understand various aspects of the interaction, such as the stability of the ligand in the binding pocket, the key amino acid residues involved in the interaction, and the types of non-covalent bonds (hydrogen bonds, hydrophobic interactions, etc.) that are formed.
A computational drug repurposing study identified barnidipine as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). researchgate.net In this research, MD simulations were used to assess the stability of the barnidipine-Mpro complex. The analysis of the simulation trajectory revealed specific bonding interactions and identified the key amino acid residues of the protease that barnidipine interacts with, providing a molecular basis for its potential inhibitory activity. researchgate.net This exemplifies how MD simulations can be applied to understand the detailed interactions of barnidipine with a protein target.
Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Receptor Interactions
| Parameter | Description |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of a protein or ligand from a reference structure over time, indicating the stability of the complex. |
| RMSF (Root Mean Square Fluctuation) | Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. |
| Hydrogen Bonds | Identifies the formation and duration of hydrogen bonds between the ligand and the receptor, which are critical for binding affinity. |
| Binding Free Energy | A calculated value that estimates the strength of the interaction between the ligand and the receptor. |
Asymmetric Synthesis and Chiral Resolution Methodologies
The synthesis of this compound as a single, optically active isomer presents a significant challenge due to the presence of two chiral centers in its structure. nih.gov Consequently, various strategies for asymmetric synthesis and chiral resolution have been developed.
One common approach involves the Hantzsch synthesis of the dihydropyridine ring, which typically yields a racemic mixture of unsymmetrical 1,4-dihydropyridines. researchgate.net From this racemic mixture, the desired stereoisomer must be isolated. Methodologies for producing enantiopure 1,4-dihydropyridines include stereoselective synthesis using chiral auxiliaries, chromatographic methods, and the resolution of diastereomeric salts. researchgate.net
Several patented synthetic routes for this compound have been described. One method involves the reaction of m-nitrobenzaldehyde and methyl acetoacetate (B1235776) to form a monocarboxylic acid ester, which is then hydrolyzed to a racemic monocarboxylic acid. This acid is subsequently reacted with benzylpyrrolol to produce a mixture of barnidipine and its diastereoisomer. This mixture is then resolved using L-(-)-malic acid as a resolving agent to obtain the pure barnidipine, which is finally converted to the hydrochloride salt. google.com
Another approach begins with benzylpyrrolidine and diketene (B1670635) to synthesize pyrrolidine (B122466) acetoacetate. This intermediate then reacts with nitrobenzaldehyde and aminocrotonic acid ethyl ester to yield a mixture of barnidipine and its diastereomers. This mixture is also resolved using L-(-)-malic acid. google.com However, this method has been noted to result in low optical purity, necessitating further purification. patsnap.com
An improved synthesis process has been developed to overcome the limitations of earlier methods. This process involves the following key steps: patsnap.com
Reaction of 3-hydroxypropionitrile (B137533) with diketene.
Reaction of the product with m-nitrobenzaldehyde.
Reaction with beta-amino ethyl crotonate to form a key intermediate.
Hydrolysis of this intermediate with a strong base.
Resolution of the resulting compound with a chiral organic base.
Reaction of the resolved compound with benzyl (B1604629) pyrrole (B145914) alcohol.
Conversion to this compound.
This improved process is advantageous due to its mild reaction conditions, ease of separation and purification of intermediates, and higher yields, making it more suitable for industrial production. google.com
The resolution of the diastereomeric mixture is a critical step. Besides the use of resolving agents like L-(-)-malic acid, other chiral organic bases can be employed. google.com The separation can also be achieved through chromatographic techniques. googleapis.com
Table 2: Comparison of Chiral Resolution Methodologies for Barnidipine
| Method | Resolving Agent/Technique | Advantages | Disadvantages |
| Diastereomeric Salt Formation | L-(-)-malic acid | Readily available resolving agent. | Can result in low optical purity; may require further purification. google.compatsnap.com |
| Diastereomeric Salt Formation | Chiral organic bases | Can provide higher optical purity. | Specific base and conditions are crucial for success. google.com |
| Column Chromatography | Chiral stationary phase | Can provide high-purity enantiomers. | May not be cost-effective for large-scale industrial production. googleapis.com |
Stereoisomerism and Enantioselective Pharmacological Research
Barnidipine possesses two chiral centers, one at the C4 position of the dihydropyridine ring and the other at the C3' position of the pyrrolidinyl ring. googleapis.com This results in the existence of four possible stereoisomers: (3'S, 4S), (3'R, 4R), (3'S, 4R), and (3'R, 4S). googleapis.comnih.gov The commercially available form of barnidipine is a single optical isomer, the (+)-(3'S, 4S)-enantiomer. nih.govnih.gov
Enantioselective pharmacological research has demonstrated that the biological activity of dihydropyridine calcium channel blockers often resides predominantly in one enantiomer. mdpi.com In the case of barnidipine, the (S,S) isomer is the most potent and longest-acting of the four enantiomers. googleapis.comnih.gov This high degree of stereoselectivity is a key feature of barnidipine's pharmacological profile and offers a potential advantage over other calcium antagonists that are marketed as racemic mixtures. nih.govdrugbank.com
The differential activity of stereoisomers is a common phenomenon among 1,4-dihydropyridines. For instance, the (-)-S-enantiomers of amlodipine (B1666008) and nitrendipine (B1678957) are more potent calcium channel blockers than their corresponding (+)-R-enantiomers. mdpi.com Similarly, for the dihydropyridine pranidipine, the S-isomer is approximately 50 times more potent as a calcium channel blocker than the R-isomer. nih.gov
The higher potency of the (3'S, 4S)-enantiomer of barnidipine is attributed to its higher affinity for the L-type calcium channel binding sites. nih.govdrugbank.com The specific three-dimensional arrangement of the substituents around the chiral centers in the (3'S, 4S) configuration allows for a more optimal interaction with the receptor pocket. The use of a single, highly active enantiomer like barnidipine can lead to a more selective pharmacological action. drugbank.com
Table 3: Stereoisomers of Barnidipine and Their Activity
| Stereoisomer | Configuration | Pharmacological Activity |
| Barnidipine | (+)-(3'S, 4S) | The most potent and longest-acting enantiomer; the active component in the marketed drug. googleapis.comnih.gov |
| Diastereoisomer 1 | (3'R, 4R) | Significantly less active than the (S,S) enantiomer. |
| Diastereoisomer 2 | (3'S, 4R) | Significantly less active than the (S,S) enantiomer. |
| Diastereoisomer 3 | (3'R, 4S) | Significantly less active than the (S,S) enantiomer. |
Preclinical Pharmacokinetics and Pharmacodynamics Research Non Human Focus
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
In vitro studies are crucial in preclinical research to understand a drug's behavior in a biological system. For barnidipine (B1667753), these laboratory-based assays provide foundational knowledge of its absorption, distribution, metabolism, and excretion (ADME) properties, helping to predict its pharmacokinetic profile in vivo.
Barnidipine's ability to cross cellular membranes is significantly influenced by its high lipophilicity, a characteristic property of the dihydropyridine (B1217469) class. nih.govpatsnap.com Being a highly lipophilic molecule, with an octanol/water partition coefficient of 2000, barnidipine is expected to accumulate in cell membranes, allowing it to slowly access its target receptors. nih.gov This property facilitates its passive diffusion across lipid bilayers, a primary mechanism for its absorption and distribution.
Beyond passive diffusion, studies have investigated barnidipine's interaction with active transport proteins. Research on P-glycoprotein (P-gp), an efflux transporter that actively pumps substances out of cells, has shown that barnidipine can act as a strong inhibitor. researchgate.net In one study using LLC-GA5-COL150 cells (which overexpress P-gp), barnidipine demonstrated significant inhibition of P-gp-mediated transport of probe substrates like daunorubicin (B1662515) and digoxin (B3395198). researchgate.net This suggests that barnidipine has the potential to interfere with the transport of other drugs that are substrates of P-gp, a key consideration in predicting drug-drug interactions. researchgate.net
Table 1: Inhibitory Effect of Barnidipine on P-glycoprotein (P-gp) Mediated Transport
| P-gp Substrate | Barnidipine IC50 Value | Level of Inhibition |
|---|---|---|
| Daunorubicin | 8.6 µM | Strong |
| Digoxin | Not specified | Strong |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. researchgate.net
Once absorbed into the systemic circulation, barnidipine exhibits extensive binding to plasma proteins. In vitro studies using human plasma have determined that between 89% and 95% of barnidipine binds to these proteins. geneesmiddeleninformatiebank.nl This high degree of binding means that only a small fraction of the drug is free (unbound) in the plasma to exert its pharmacological effect.
Further analysis has identified the specific proteins to which barnidipine primarily binds. The main binding protein is serum albumin, followed by α1-acid glycoprotein (B1211001) and high-density lipoproteins. geneesmiddeleninformatiebank.nl Binding to γ-globulin occurs to a much lesser extent. geneesmiddeleninformatiebank.nl The drug also binds to human erythrocytes at a rate of 26-32%. geneesmiddeleninformatiebank.nl
The extensive plasma protein binding is a significant pharmacokinetic characteristic. It can influence the drug's distribution into tissues and its rate of elimination. Since only the unbound fraction is available for metabolism and excretion, high protein binding can contribute to a longer duration of action. researchgate.net
Table 2: Barnidipine Binding to Blood Components (In Vitro)
| Blood Component | Binding Percentage (%) | Primary Binding Proteins |
|---|---|---|
| Plasma Proteins | 89 - 95% | Serum Albumin, α1-Acid Glycoprotein, High-Density Lipoproteins |
| Erythrocytes | 26 - 32% | Not Applicable |
Data sourced from in vitro studies with human plasma and erythrocytes. geneesmiddeleninformatiebank.nl
Preclinical in vitro studies utilizing animal and human liver microsomes have established that barnidipine is extensively metabolized. nih.govnih.gov The primary metabolic transformations occur in the liver and are catalyzed by enzymes. nih.gov
The main metabolic pathways identified are:
Oxidation of the dihydropyridine ring: This is a common metabolic route for dihydropyridine calcium antagonists, converting it to a pyridine (B92270) ring. nih.govnih.govnih.govdrugbank.com
Hydrolysis of the ester side chains: This includes hydrolysis of both the methyl ester and the N-benzylpyrrolidine ester. nih.govnih.govnih.govdrugbank.com
N-debenzylation of the side chain: This involves the removal of the benzyl (B1604629) group. nih.govnih.govnih.govdrugbank.com
Reduction of the nitro group: The nitro group on the phenyl ring can be reduced to an amino group. nih.govdrugbank.com
In a human liver microsomal system, barnidipine was converted into three primary metabolites: M-1 (an N-debenzylated product), M-3 (a hydrolyzed product of the benzyl-pyrrolidine ester), and M-8 (an oxidized product of the dihydropyridine ring). nih.gov Secondary metabolites, M-2 and M-4 (the pyridine forms of M-1 and M-3), are subsequently generated, most likely from M-8. nih.gov
The metabolic conversion of barnidipine is predominantly mediated by the cytochrome P450 (CYP) system. nih.govnih.gov Specifically, the CYP3A isoenzyme family, with CYP3A4 being the key enzyme in humans, is responsible for the primary metabolic pathways. geneesmiddeleninformatiebank.nlnih.govdrugbank.com The involvement of CYP3A has been confirmed through several in vitro methods, including inhibition studies with known CYP3A inhibitors (like cyclosporin (B1163) A), correlation studies using a panel of individual human liver microsomes with varying CYP3A activity, and studies using cDNA-expressed CYP enzymes. nih.gov Barnidipine also shows some inhibitory effects on other CYP isoforms, including CYP2B6, CYP2C9, CYP2C19, and CYP2D6, though the clinical significance of this is likely low. nih.gov
A significant finding from preclinical research is that the metabolites of barnidipine are pharmacologically inactive. nih.govgeneesmiddeleninformatiebank.nldrugbank.com This means that the parent compound is solely responsible for the therapeutic effect, and the metabolic process serves as a deactivation and elimination pathway. The major metabolites identified in preclinical and human studies are listed below.
Table 3: Major Identified Metabolites of Barnidipine
| Metabolite | Description | Status |
|---|---|---|
| M-1 | N-debenzylated product | Inactive |
| M-3 | Hydrolyzed product of the benzyl-pyrrolidine ester | Inactive |
| M-8 | Oxidized product of the dihydropyridine ring | Inactive |
| M-2 | Pyridine form of M-1 | Inactive |
| M-4 | Pyridine form of M-3 | Inactive |
Metabolite nomenclature based on studies in human liver microsomes. nih.govnih.gov
Studies in preclinical animal models, such as rats and dogs, have provided insight into how barnidipine and its metabolites are excreted. After oral administration, no unchanged barnidipine is detected in the urine or bile, underscoring the completeness of its metabolism before elimination. nih.gov
The excretion routes for the metabolites differ. In both rats and dogs, ester hydrolysis and the formation of pyridine derivatives are the main metabolic pathways for metabolites found in the urine. nih.gov In contrast, metabolites excreted in the bile are often conjugated with glucuronic acid, a process that increases their water solubility and facilitates biliary excretion. nih.gov Specifically, glucuronide conjugates of the debenzylated metabolite and the hydrolyzed pyrrolidine (B122466) ester have been identified in the bile of preclinical models. nih.gov The metabolism and excretion patterns were found to be qualitatively similar between rats and dogs. nih.gov
Identification and Characterization of Metabolic Pathways
The preclinical assessment of barnidipine hydrochloride has been instrumental in characterizing its absorption, distribution, and mechanism of action before human trials.
Studies in rats and dogs have been fundamental in elucidating the pharmacokinetic profile of barnidipine.
Following oral administration, this compound exhibits low absolute bioavailability in animal models, suggesting significant first-pass metabolism. In rats, the bioavailability ranges from 11% to 18%, while in dogs, it is between 6% and 9%. nih.gov This extensive metabolism in the liver is a key characteristic of the compound's pharmacokinetic profile. nih.gov
After the administration of radiolabelled barnidipine to rats, radioactivity levels were observed to be higher in the kidney, liver, and gastrointestinal tract compared to plasma levels. drugbank.com The lowest concentration of radioactivity was found in the brain. drugbank.com The compound was also detected in the breast milk of lactating rats. drugbank.com
Pharmacokinetic studies have detailed the plasma concentration-time course of barnidipine in animal models. After oral dosing, the peak plasma concentration (Tmax) is reached rapidly, typically between 0.3 and 0.4 hours in both rats and dogs. nih.gov Following intravenous administration, plasma concentrations of barnidipine show a bi-exponential decline. nih.gov
Key pharmacokinetic parameters are summarized in the table below:
Pharmacokinetic Parameters of this compound in Animal Models| Parameter | Rat | Dog |
|---|---|---|
| Tmax (oral) | 0.3 - 0.4 h | 0.3 - 0.4 h |
| Terminal Half-life (intravenous) | 0.6 h | 4.1 h |
| Blood Clearance (intravenous) | 5.2 L/h/kg | 3.3 L/h/kg |
Data sourced from Teramura et al. (1995) nih.gov
It was also noted that the maximum plasma concentration (Cmax) and the area under the curve (AUC) increased non-linearly with escalating doses in both species. nih.gov
Preclinical research has also investigated the pharmacodynamic effects of barnidipine, particularly its impact on vascular tissues and endothelial function.
In vitro experiments using isolated guinea pig aorta have demonstrated the vasodilatory activity of barnidipine. The compound produced concentration-dependent relaxation on contractions induced by potassium chloride (40 mM). nih.gov The vasodilatory effects of barnidipine were found to be more potent than its optical isomers. nih.gov Furthermore, in anesthetized dogs, intra-arterial administration of barnidipine led to an increase in coronary blood flow, with a slower onset and longer duration of action compared to other dihydropyridine calcium antagonists like nifedipine (B1678770) and nitrendipine (B1678957). nih.govnih.gov
Barnidipine has been shown to positively modulate endothelial function in animal models of hypertension. In a study involving N(ω)-Nitro-L-Arginine Methyl Ester (L-NAME)-induced hypertensive rats, treatment with barnidipine restored impaired endothelium-dependent relaxations to acetylcholine (B1216132) in mesenteric arteries. nih.gov A key finding from this research was that barnidipine treatment increased the expression of endothelial nitric oxide synthase (eNOS) in both the arteries and kidneys of these hypertensive rats. nih.gov This suggests that part of barnidipine's beneficial vascular effects may be mediated through the enhancement of nitric oxide production. nih.gov
Pharmacodynamic Biomarker Research in Preclinical Models
Electrophysiological Effects in Cardiac Myocytes (excluding negative inotropic effects)
Preclinical research in non-human models has elucidated the specific electrophysiological effects of this compound on cardiac myocytes, primarily focusing on its interaction with L-type Ca²⁺ channels. These studies provide insight into the compound's mechanism of action at the cellular level, distinct from its effects on vascular smooth muscle.
In studies utilizing ventricular cardiomyocytes isolated from rats, barnidipine has been shown to modulate the L-type Ca²⁺ current (ICa(L)) in a manner that is dependent on both concentration and voltage. nih.gov The compound reduces the magnitude of ICa(L), an effect that is more pronounced at more depolarized holding potentials. nih.gov This voltage-dependent block suggests a higher affinity of barnidipine for the inactivated state of the L-type Ca²⁺ channel. nih.gov
Detailed electrophysiological investigations have revealed several key effects on the properties of these channels:
Concentration-Dependent Block: Barnidipine reduces the L-type Ca²⁺ current in a concentration-dependent fashion. The half-maximal effective concentration (EC₅₀) for this block is influenced by the membrane potential. nih.gov
Voltage-Dependent Inactivation: The drug induces a significant shift in the steady-state inactivation curve of the L-type Ca²⁺ channel to more negative potentials (a leftward shift). nih.gov This means that channels become inactivated at membrane potentials where they would normally be available to open, thereby reducing the number of available channels.
Channel Kinetics: Barnidipine markedly slows the recovery of the L-type Ca²⁺ channel from inactivation. nih.gov Under control conditions, the recovery of ICa(L) is a rapid process, but in the presence of barnidipine, this recovery is significantly delayed. nih.gov For instance, in one study, the time constant for recovery from inactivation was prolonged from approximately 12 milliseconds in control conditions to over 1.4 seconds in the presence of 100 nM barnidipine. nih.gov The onset of the block by barnidipine has been observed to be slower compared to other dihydropyridines like nifedipine. nih.gov
The following tables summarize the key electrophysiological findings from preclinical studies on rat ventricular cardiomyocytes.
Table 1: Voltage-Dependent Efficacy of Barnidipine on L-type Ca²⁺ Current (ICa(L))
| Holding Potential | EC₅₀ of Barnidipine | EC₅₀ of Nifedipine |
|---|---|---|
| -80 mV | 80 nM | 130 nM |
| -40 mV | 18 nM | 6 nM |
Data sourced from a study on rat ventricular cardiomyocytes. nih.gov
Table 2: Effect of Barnidipine on Recovery from Inactivation of L-type Ca²⁺ Current (ICa(L))
| Condition | Time Constant of Recovery |
|---|---|
| Control | 12 ± 1 ms |
| 10 nM Barnidipine | 1.6 ± 0.2 s |
| 100 nM Barnidipine | 1.4 ± 0.1 s |
Data represents the time constant (τ) of a monoexponential fit to the recovery data. nih.gov
These findings demonstrate that barnidipine's primary electrophysiological effect on cardiac myocytes is a potent, voltage-dependent block of the L-type Ca²⁺ channel, characterized by a strong affinity for the inactivated channel state and a significant slowing of channel recovery kinetics. nih.gov
Mechanistic Pharmacological Investigations in Disease Models Preclinical
Vascular Smooth Muscle Relaxation Mechanisms
Barnidipine (B1667753) hydrochloride is a dihydropyridine (B1217469) calcium antagonist that exerts its therapeutic effects by selectively blocking L-type voltage-dependent calcium channels. patsnap.comdrugbank.com In vascular smooth muscle cells, the influx of extracellular calcium ions through these channels is a critical step for initiating muscle contraction. patsnap.com This calcium entry promotes the formation of calcium-dependent cross-bridges between the two major contractile proteins, myosin and actin, leading to vasoconstriction. drugbank.com
Barnidipine hydrochloride physically obstructs these L-type calcium channels, thereby inhibiting the influx of calcium ions into the vascular smooth muscle cells. patsnap.com This action prevents the activation of the contractile apparatus. drugbank.com Preclinical studies suggest that barnidipine displays a high affinity for the inactivated state of the calcium channel. drugbank.com By blocking calcium entry, barnidipine effectively uncouples the stimulus from the cellular contractile response, resulting in the relaxation of vascular smooth muscle. patsnap.com Research in rat vascular smooth muscle cells (A7r5) has shown that barnidipine is more effective at reducing calcium channel currents under depolarizing conditions (holding potential of -40 mV) compared to resting conditions (-80 mV), highlighting its voltage-dependent action. nih.gov This mechanism gives it a high degree of selectivity for vascular smooth muscle over cardiac myocytes, minimizing its effects on cardiac contractility. patsnap.com
The inhibition of calcium influx and subsequent relaxation of vascular smooth muscle cells are the primary mechanisms behind barnidipine's potent vasodilatory actions. patsnap.comdrugbank.com This vasodilation leads to a direct reduction in peripheral vascular resistance, which is the principal cause of its antihypertensive effect. patsnap.comdrugbank.comnih.gov Vasodilators function by relaxing the smooth muscle walls of blood vessels, which reduces the systemic peripheral vascular resistance (afterload) when arteries are dilated. umn.edu
Table 1: Effect of Barnidipine on Regional Vascular Resistance in Spontaneously Hypertensive Rats
This table presents the percentage change in Mesenteric Vascular Resistance (MVR), Renal Vascular Resistance (RVR), and Hindquarter Vascular Resistance (HQVR) following intravenous administration of barnidipine.
| Barnidipine Dose | Mean Arterial Pressure (MAP) Reduction (mmHg ± SEM) | MVR Change (% ± SEM) | RVR Change (% ± SEM) | HQVR Change |
|---|---|---|---|---|
| 3 µg/kg | 8 ± 2 | -4 ± 4 | -8 ± 2 | Unaltered |
| 10 µg/kg | 26 ± 3 | -19 ± 4 | -15 ± 4 | Unaltered |
Data sourced from a study on conscious spontaneously hypertensive rats. nih.gov SEM: Standard Error of the Mean.
Renal Hemodynamic Modulation Mechanisms in Preclinical Models
Preclinical evidence demonstrates that barnidipine has favorable effects on renal hemodynamics, primarily through the dilation of afferent arterioles in the kidneys. patsnap.com This targeted vasodilation within the renal microvasculature leads to an increase in renal blood flow. patsnap.com In studies involving anesthetized dogs, barnidipine was shown to dose-dependently increase or preserve blood flow in the renal arteries. nih.gov
Similarly, in conscious spontaneously hypertensive rats (SHR), barnidipine produced a dose-dependent decrease in renal vascular resistance, further supporting its role in promoting renal perfusion. nih.gov This action is significant because isolated afferent arteriolar vasodilation can allow glomerular capillaries to be perfused at a stable pressure even when systemic mean arterial pressure is lowered, thereby helping to maintain the glomerular filtration rate (GFR). frontiersin.org By preserving or enhancing blood flow to the kidneys, barnidipine supports renal function at antihypertensive doses. nih.gov
Barnidipine exhibits a natriuretic effect, which is the excretion of sodium in the urine, contributing to its blood pressure-lowering and fluid balance-modulating properties. patsnap.com This effect has been observed in preclinical models and hypertensive patients. patsnap.comresearchgate.net In conscious SHR, barnidipine was shown to produce a dose-dependent increase in urinary volume. nih.gov
Table 2: Effects of Barnidipine on Fluid and Electrolyte Balance
This table summarizes the key findings on fluid and electrolyte balance after a 7-day treatment period with this compound in patients with essential hypertension.
| Parameter | Observation During Treatment |
|---|---|
| Cumulative Sodium Balance | -47 ± 19 mEq (Negative Balance) |
| Urinary Sodium Excretion | Increased |
| Urine Volume | No significant change |
| Potassium Excretion | No significant change |
| Plasma Aldosterone | No significant change |
| Plasma Atrial Natriuretic Peptide (ANP) | Tended to increase |
Data adapted from a study evaluating the natriuretic effect of barnidipine. researchgate.net
Endothelial nitric oxide synthase (eNOS) is a critical enzyme for the production of nitric oxide (NO) in the vascular endothelium. nih.govfrontiersin.org Within the kidney, eNOS is expressed in the endothelial cells of glomeruli, peritubular capillaries, and vascular bundles, where the NO it produces plays a key role in regulating renal hemodynamics and vascular tone. nih.gov The activity of eNOS is regulated at multiple levels, including gene expression and post-translational modifications. frontiersin.orgnih.gov While the vasodilatory effects of barnidipine are well-established through its primary mechanism of calcium channel blockade, specific preclinical studies directly investigating the modulation of eNOS expression in renal tissue by barnidipine are not extensively detailed in the reviewed literature. The regulation of eNOS activity is complex; for instance, in the absence of its critical cofactor tetrahydrobiopterin (B1682763) (BH4), eNOS can become "uncoupled" and produce superoxide (B77818) instead of NO. surrey.ac.uk The interplay between calcium channel blockade and the intricate pathways of eNOS expression and activity in the renal vasculature remains an area for further detailed investigation.
Research on Renal Histology in Animal Models
Investigations into the effects of this compound on renal histology in animal models have yielded specific insights, particularly concerning early-stage hypertensive nephropathy. In studies involving spontaneously hypertensive rats (SHR), a common model for essential hypertension, short-term treatment with barnidipine has been observed to precede overt structural changes in the kidney.
One key study found that after three weeks of barnidipine administration to 13-week-old SHR, no significant renal histological changes were observed when compared to control SHR. nih.govkarger.comkarger.com This finding is notable because it occurred alongside significant molecular alterations, such as the reduction of specific growth factor mRNA, suggesting that the compound's initial renal impact may be at the molecular and functional level rather than the structural one. nih.govkarger.comkarger.com While barnidipine treatment did not alter the histology in this short-term model, it did significantly reduce urinary protein excretion, indicating a functional benefit. karger.comkarger.com
In contrast, other dihydropyridine calcium antagonists have shown protective effects on renal microanatomy in models of diabetic hypertension. For instance, lercanidipine (B1674757) was found to prevent the wall thickening and luminal narrowing of small arteries and glomerular arterioles in diabetic hypertensive rats. nih.gov This suggests a class effect on preventing adverse vascular remodeling in the kidney, which is a hallmark of progressive renal disease.
Neurovascular Coupling and Cerebrovascular Effects (Preclinical)
Preclinical research has established the cerebrovascular effects of barnidipine, primarily focusing on its impact on cerebral blood flow and hemodynamics. Neurovascular coupling (NVC) is the process that links transient neural activity to subsequent localized changes in cerebral blood flow (CBF), a critical mechanism for brain homeostasis that is known to be impaired in hypertension. nih.govfrontiersin.org
While direct preclinical studies focusing specifically on the effect of barnidipine on NVC are not extensively detailed in the available literature, its broader cerebrovascular profile has been characterized. In anesthetized dogs, barnidipine has been shown to increase or preserve blood flow in major arteries, including the vertebral arteries, which supply the brain. researchgate.net Studies in conscious spontaneously hypertensive rats (SHR) revealed that barnidipine preferentially dilates the mesenteric and renal vascular beds. nih.gov Furthermore, investigations in conscious squirrel monkeys demonstrated that barnidipine produces a sustained hypotensive effect. nih.gov
The impairment of NVC is a significant consequence of hypertension. nih.gov Research on other calcium channel blockers, such as amlodipine (B1666008), has shown that they can partly restore NVC in preclinical hypertension models. nih.gov This suggests that the vasodilatory and blood pressure-lowering effects of dihydropyridines may contribute to improving the dynamic regulation of cerebral blood flow, although specific mechanistic studies on barnidipine and neurovascular coupling are required for confirmation.
Impact on Oxidative Stress Pathways in Cellular and Animal Models
Oxidative stress is a key pathogenic mechanism in the development and progression of hypertension and associated end-organ damage. nih.gov It involves an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. mdpi.com Preclinical evidence suggests that this compound can favorably impact oxidative stress pathways.
In a study using N(ω)-Nitro-L-Arginine Methyl Ester (L-NAME)-induced hypertensive rats, a model known to involve significant endothelial dysfunction and oxidative stress, barnidipine treatment was shown to reduce plasma levels of oxidative biomarkers. This indicates an antioxidant effect that contributes to its protective mechanisms beyond simple blood pressure reduction.
Malondialdehyde (MDA) is a well-established marker of lipid peroxidation, while myeloperoxidase (MPO) is an enzyme released by neutrophils that generates ROS and contributes to inflammatory tissue damage. nih.govmdpi.com The levels of these biomarkers are often elevated in hypertensive states.
Research in L-NAME-induced hypertensive rats demonstrated that treatment with barnidipine led to a reduction in the elevated plasma levels of both MDA and MPO. This finding provides direct evidence of barnidipine's ability to mitigate oxidative stress in a preclinical model of hypertension.
| Animal Model | Biomarker | Effect of Barnidipine Treatment |
| L-NAME-induced hypertensive rats | Malondialdehyde (MDA) | Reduction in elevated plasma levels |
| L-NAME-induced hypertensive rats | Myeloperoxidase (MPO) | Reduction in elevated plasma levels |
Inflammatory Pathway Modulation at Cellular and Molecular Levels
Inflammation is intricately linked with hypertension, contributing to vascular injury and renal damage. mdpi.com Key inflammatory pathways involving mediators like Tumor Necrosis Factor-alpha (TNF-α) and transcription factors such as Nuclear Factor-kappa B (NF-κB) are often activated in hypertensive models. nih.govnih.gov
Preclinical investigations suggest that the beneficial effects of barnidipine extend to the modulation of inflammatory pathways. In the L-NAME-induced hypertension model, the amelioration of vascular and renal injury by barnidipine was associated with a reduction in plasma levels of inflammatory biomarkers. This suggests that barnidipine may interfere with the pro-inflammatory cascade that is characteristic of this hypertensive state. While the precise molecular targets of barnidipine within these inflammatory pathways are a subject for further detailed investigation, the reduction of inflammatory markers points to an anti-inflammatory component of its pharmacological profile.
Antifibrotic Mechanisms in Preclinical Cell and Animal Models
Fibrosis, the excessive deposition of extracellular matrix, is the final common pathway for most chronic kidney diseases. biomedpharmajournal.org Key mediators of fibrosis include growth factors like Transforming Growth Factor-beta (TGF-β) and Platelet-Derived Growth Factor (PDGF). nih.gov
The antifibrotic mechanisms of barnidipine appear to be nuanced. A key preclinical study in spontaneously hypertensive rats (SHR) investigated barnidipine's effect on two important growth factors in the glomeruli. The results showed that while barnidipine significantly reduced the expression of PDGF B-chain mRNA, it did not affect the glomerular mRNA expression of TGF-β1. nih.govkarger.comkarger.com
This is a critical finding, as it suggests that any antifibrotic or renoprotective effect of barnidipine may be mediated through pathways independent of TGF-β1 mRNA modulation, a primary target for many antifibrotic therapies. nih.gov Instead, its mechanism may be more closely linked to the downstream effects of reducing PDGF, a potent mitogen for mesangial cells, whose proliferation is a key event in glomerulosclerosis. karger.com
Effect on Platelet-Derived Growth Factor B-chain mRNA Levels in Glomeruli
One of the most clearly elucidated molecular effects of barnidipine in preclinical renal models is its impact on Platelet-Derived Growth Factor (PDGF) B-chain mRNA. As a key mediator of cellular proliferation, PDGF is implicated in the pathogenesis of hypertensive nephropathy. karger.com
In a study using 13-week-old spontaneously hypertensive rats (SHR), treatment with this compound for three weeks resulted in a significant reduction in the glomerular expression levels of PDGF B-chain mRNA compared to untreated control SHR. nih.govkarger.comkarger.com This molecular change was observed even in the absence of detectable histological alterations in the kidney, indicating that it is an early event in the therapeutic action of barnidipine. nih.govkarger.com The reduction in PDGF B-chain mRNA expression was associated with a significant decrease in urinary protein excretion, suggesting a link between this molecular action and the preservation of glomerular function. karger.comkarger.com
| Experimental Model | Parameter Measured | Key Finding | Citation |
| Spontaneously Hypertensive Rats (SHR) | Glomerular PDGF B-chain mRNA expression | Significantly reduced relative to control SHR after 3 weeks of treatment. | nih.govkarger.comkarger.com |
| Spontaneously Hypertensive Rats (SHR) | Glomerular TGF-β1 mRNA expression | Not significantly affected by treatment. | nih.govkarger.comkarger.com |
| Spontaneously Hypertensive Rats (SHR) | Urinary Protein Excretion | Significantly reduced by treatment. | karger.comkarger.com |
Analytical and Bioanalytical Methodologies for Barnidipine Hydrochloride
Chromatographic Techniques for Quantificationhumanjournals.comnih.govsaudijournals.comresearchgate.net
Chromatographic separation techniques are the cornerstone for the precise quantification of barnidipine (B1667753) hydrochloride. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) have been successfully employed, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. humanjournals.comnih.gov
High-Performance Liquid Chromatography (HPLC) Method Development and Validationhumanjournals.comsaudijournals.com
Reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been established as a robust and reliable technique for the estimation of barnidipine hydrochloride in both bulk and tablet dosage forms. humanjournals.comsaudijournals.com These methods are developed and validated in accordance with International Conference on Harmonization (ICH) guidelines, ensuring their accuracy, precision, linearity, and robustness. saudijournals.com
A common approach involves using a C8 or C18 analytical column with a mobile phase typically consisting of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and water or a buffer solution. humanjournals.comeuropa.eu Detection is commonly carried out using a UV detector at a wavelength where this compound exhibits maximum absorbance, often around 237 nm or 260 nm. humanjournals.com
The development process involves optimizing various chromatographic parameters such as mobile phase composition, flow rate, and column type to achieve a short retention time, good peak symmetry, and high resolution. humanjournals.com Validation studies confirm that the method is linear over a specific concentration range, accurate as determined by recovery studies, and precise in terms of both repeatability (intra-day precision) and intermediate precision (inter-day precision). saudijournals.com
Table 1: Example of a Validated RP-HPLC Method for this compound humanjournals.comsaudijournals.com
| Parameter | Details |
| Stationary Phase | Reverse Phase C8 column (250×4.6mm, 5μ) |
| Mobile Phase | Methanol: Water (80:20 v/v) |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 260 nm |
| Retention Time | Approximately 2.8 min |
| Linearity Range | 3-18 μg/mL |
| Regression Coefficient (R²) | 0.999 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Fast LC/MSsaudijournals.comresearchgate.netjocpr.comimpactfactor.org
For the quantification of this compound in biological matrices such as human plasma, where concentrations are extremely low, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. saudijournals.comjocpr.com These bioanalytical methods are crucial for pharmacokinetic studies. jocpr.com Ultra-Fast Liquid Chromatography (UFLC) systems are also utilized to reduce analysis time. impactfactor.orgresearchgate.net
The development of these methods involves meticulous sample preparation, often using solid-phase extraction (SPE) or liquid-liquid extraction to isolate the drug from the complex plasma matrix. jocpr.comimpactfactor.org An internal standard, such as a deuterated analog of barnidipine (Barnidipine-D5), is typically used to ensure high accuracy and precision. researchgate.netjocpr.com
The analysis is performed using a mass spectrometer operating in the positive electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). saudijournals.comjocpr.com This involves monitoring specific precursor-to-product ion transitions for both barnidipine and the internal standard, which provides a high degree of specificity and minimizes interferences. jocpr.com These methods can achieve very low limits of quantification (LLOQ), often in the picogram per milliliter (pg/mL) range. saudijournals.comjocpr.com
Table 2: Key Parameters of a High-Sensitivity LC-MS/MS Method saudijournals.comjocpr.com
| Parameter | Details |
| Instrumentation | Vanquish UHPLC system coupled with TSQ Altis MS |
| Sample Matrix | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction |
| Chromatographic Column | Syncronis C18 UHPLC column (3 x 100 mm, 5 µ) |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| Linearity Range | 0.5 pg/mL to 250.0 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL |
High-Performance Thin-Layer Chromatography (HPTLC) Densitometric Protocolnih.gov
A High-Performance Thin-Layer Chromatography (HPTLC) method has been developed for the quantification of this compound, offering a simpler and more cost-effective alternative to HPLC for certain applications. This approach combines the principles of green analytical chemistry with an Analytical Quality by Design (AQbD) framework to create an environmentally friendly and robust protocol. nih.gov
The method involves spotting the sample on a pre-coated silica (B1680970) gel HPTLC plate, which is then developed in a chamber with an optimized mobile phase. After development, the plate is dried, and the separated spots are quantified using a densitometric scanner at a specific wavelength. nih.gov The development process systematically explores critical method parameters to ensure optimal separation and sensitivity. nih.gov The established protocol is validated in accordance with ICH guidelines for specificity, sensitivity, and other performance characteristics. nih.gov
Spectroscopic Methods for Characterization and Quantification
Spectroscopic techniques provide valuable tools for both the qualitative characterization and quantitative determination of this compound. These methods are often simpler and faster than chromatographic techniques, making them suitable for routine quality control analysis of bulk drug material.
Colorimetric Methods Development
Simple and precise colorimetric methods have been developed for the estimation of this compound in its bulk form. These methods are based on the formation of colored complexes that can be measured using a UV-Vis spectrophotometer.
Method A involves the reaction of this compound with 1,10-phenanthroline (B135089) in the presence of ferric chloride. This reaction produces an orange-colored complex with a maximum absorption wavelength (λmax) at 510 nm.
Method B is based on the condensation reaction of this compound with isoniazid, which results in the formation of a yellow-colored chromogen that absorbs intensively at 456 nm.
These methods are validated to ensure they are useful for the routine determination of the drug.
Table 3: Summary of Developed Colorimetric Methods
| Parameter | Method A | Method B |
| Reagents | 1,10-Phenanthroline, Ferric Chloride | Isoniazid |
| Resulting Color | Orange | Yellow |
| λmax | 510 nm | 456 nm |
| Linearity Range | 10 - 60 µg/mL | 50 - 300 µg/mL |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique used for the characterization and quantification of this compound. The FTIR spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the functional groups present in the molecule.
For quantitative purposes, a method has been developed that involves measuring the area of a specific infrared band. The N-H stretching vibration, centered at approximately 3325 cm⁻¹, is a characteristic band in the this compound spectrum that can be used for quantification. A calibration curve is constructed by plotting the absorbance of this band against a series of known concentrations of the drug. This spectroscopic method offers a rapid and straightforward alternative to chromatographic analysis for bulk drug samples.
Table 4: FTIR Spectroscopic Method Parameters
| Parameter | Details |
| Analytical Band | N-H Stretching |
| Wavenumber | 3325 cm⁻¹ |
| Linearity Range | 100 - 600 µg/mL |
UV Spectrophotometry
UV spectrophotometry is a widely utilized analytical technique for the quantification of this compound. This method is based on the principle that the drug absorbs ultraviolet radiation at a specific wavelength, and the amount of absorption is directly proportional to its concentration.
Several studies have established UV spectrophotometric methods for the analysis of barnidipine. The maximum absorbance (λmax) for barnidipine has been identified at various wavelengths, commonly around 237 nm, 260 nm, and 358 nm. saudijournals.comisciii.es For instance, one method for determining the solubility of barnidipine utilized UV-spectrophotometric analysis at a λmax of 358 nm. isciii.es Another RP-HPLC method used a UV detector set at 260 nm for monitoring the elute. saudijournals.com Colorimetric methods have also been developed; one such method is based on the formation of an orange-colored complex with 1, 10-phenanthroline and ferric chloride, which shows an absorption maximum at 510 nm. humanjournals.com A second colorimetric approach involves the creation of a yellow-colored complex with isoniazid, with a maximum absorption at 456 nm. humanjournals.com
Derivative spectrophotometry has also been employed, particularly in the analysis of photodegradation products. researchgate.net This technique can help to resolve the spectra of the parent drug and its degradation products, allowing for their simultaneous determination. researchgate.net The selection of the solvent is crucial, as it can influence the absorption spectrum. Ethanol (B145695) is a commonly used solvent for preparing barnidipine solutions for UV analysis. isciii.eshumanjournals.com These spectrophotometric methods are valued for their simplicity, speed, and cost-effectiveness in routine quality control analysis. researchgate.net
Analytical Quality by Design (AQbD) and Green Analytical Chemistry Approaches
Modern analytical method development for this compound is increasingly incorporating the principles of Analytical Quality by Design (AQbD) and Green Analytical Chemistry. nih.gov AQbD is a systematic approach that begins with predefined objectives and emphasizes understanding and control of variables to ensure the quality of the analytical method throughout its lifecycle. americanpharmaceuticalreview.comwaters.com This approach involves identifying critical method parameters (CMPs) and critical analytical attributes (CAAs) to establish a robust "method operable design region" (MODR). americanpharmaceuticalreview.com
For barnidipine, AQbD has been applied to the development of HPLC and HPTLC methods. nih.govresearchgate.net This involves risk assessment tools like failure mode effect analysis to identify potential sources of variability. nih.gov Design of Experiments (DoE) is then used to systematically study the influence of CMPs—such as mobile phase composition and flow rate—on the CAAs, like peak area and retention factor. nih.govresearchgate.net The outcome is a well-understood, robust analytical method that consistently meets its intended performance criteria. americanpharmaceuticalreview.com
In conjunction with AQbD, Green Analytical Chemistry principles are being integrated to develop more environmentally friendly methods. ekb.eg The goal is to reduce the use of hazardous solvents, minimize waste generation, and decrease energy consumption. nih.govekb.eg For this compound, a combined AQbD and green chemistry approach was used to develop an HPTLC densitometric protocol. nih.govdntb.gov.ua This involved selecting greener solvents for the mobile phase and optimizing the method to reduce environmental impact without compromising analytical performance. nih.gov Such integrated approaches lead to the development of analytical protocols that are not only efficient and reliable but also sustainable. nih.gov
Stability-Indicating Assays and Degradation Product Analysis
Stability-indicating assays are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products by demonstrating that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products. nih.gov For this compound, several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed. phmethods.nettbzmed.ac.irresearchgate.net
Forced degradation studies are performed under various stress conditions as stipulated by the International Conference on Harmonization (ICH) guidelines to identify potential degradation pathways. phmethods.net These conditions typically include acid hydrolysis (e.g., 0.1N HCl), base hydrolysis (e.g., 0.1N NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 50-105°C), and photolysis (exposure to natural or UV light). researchgate.netphmethods.nettbzmed.ac.ir
Studies have shown that barnidipine is susceptible to degradation under these conditions. A common degradation pathway for 1,4-dihydropyridine (B1200194) compounds like barnidipine is the oxidation of the dihydropyridine (B1217469) ring to form the corresponding pyridine (B92270) derivative. researchgate.netnih.gov This aromatization product has been identified as a principal degradation product under photolytic conditions. researchgate.netnih.gov During the manufacturing process development, four distinct impurities were identified and characterized using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govmdpi.com The successful separation of barnidipine from its degradation products and process-related impurities demonstrates the specificity and stability-indicating nature of the developed analytical methods. nih.govtbzmed.ac.ir
Table 1: Identified Impurities and Degradation Products of this compound This is an interactive data table. You can sort and filter the data.
| Compound Name | Type | Method of Identification | Source |
|---|---|---|---|
| (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate | Process Impurity | HPLC, MS, NMR | mdpi.com |
| 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Degradation Product (Pyridine derivative) | HPLC, MS, NMR | nih.govmdpi.com |
| (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Process Impurity | HPLC, MS, NMR | mdpi.com |
Development of Methods for Quantification in Biological Matrices (Preclinical)
The development of sensitive and reliable bioanalytical methods for the quantification of barnidipine in biological matrices, such as plasma, is essential for preclinical pharmacokinetic studies. walshmedicalmedia.comsciex.com Due to the very low plasma concentrations of barnidipine observed after therapeutic doses, highly sensitive techniques are required. sciex.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant method for this purpose. walshmedicalmedia.comsciex.comthermofisher.com
These methods typically involve a sample preparation step to extract barnidipine from the complex biological matrix. Solid-phase extraction (SPE) is a common technique used to achieve clean extracts and good recovery. walshmedicalmedia.comsciex.com Chromatographic separation is often performed on a reverse-phase C18 column. walshmedicalmedia.comthermofisher.com
The LC-MS/MS methods are validated according to regulatory guidelines to ensure their reliability. sciex.com Key validation parameters include linearity, precision, accuracy, recovery, and stability. walshmedicalmedia.comsciex.com Linearity for barnidipine in human plasma has been established over various concentration ranges, such as 50 ng/mL to 1000 ng/mL and at the picogram level from 5.0 pg/mL to over 8000 pg/mL. walshmedicalmedia.comsciex.com Stability is assessed under various conditions, including room temperature storage, freeze-thaw cycles, and long-term storage, to ensure sample integrity during handling and analysis. walshmedicalmedia.com For example, one study found that plasma samples were stable for 6 hours at room temperature and for at least 28 hours after processing. nih.govwalshmedicalmedia.com
Table 2: Performance Characteristics of LC-MS/MS Methods for Barnidipine in Human Plasma This is an interactive data table. You can sort and filter the data.
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Instrumentation | UFLC-MS | UHPLC-MS/MS (TSQ Altis) | LC-MS/MS (QTRAP 6500+) |
| Linearity Range | 50 - 1000 ng/mL | 0.5 - 250 pg/mL | 5 - 8005.88 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.5 pg/mL | 5 pg/mL |
| Mean Extraction Recovery | > 61% | Not specified | > 80% |
| Internal Standard | Indapamide | Not specified | Barnidipine D5 |
| Source | walshmedicalmedia.com | thermofisher.com | sciex.com |
Use of Isotope-Labeled Standards for Mass Spectrometry
In quantitative bioanalysis using mass spectrometry, the use of stable isotope-labeled internal standards is considered the gold standard for achieving high accuracy and precision. eurisotop.com These standards are compounds in which one or more atoms have been replaced by their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). chemie-brunschwig.ch
For the quantification of barnidipine in biological matrices, deuterated barnidipine, specifically Barnidipine-d5, is used as an internal standard. sciex.comrasayanjournal.co.in A stable isotope-labeled internal standard is ideal because it has nearly identical physicochemical properties (e.g., extraction recovery, chromatographic retention time, and ionization efficiency) to the unlabeled analyte. eurisotop.com However, it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. rasayanjournal.co.in
Table of Mentioned Compounds
| Compound Name |
|---|
| (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate |
| (3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate |
| (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
| 1,10-phenanthroline |
| 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |
| Barnidipine |
| This compound |
| Barnidipine-d5 |
| Ethanol |
| Ferric chloride |
| Indapamide |
Pharmaceutical Research and Development Aspects Non Clinical
Formulation Strategies for Enhanced Biopharmaceutical Performance
The primary goal of formulation development for barnidipine (B1667753) hydrochloride is to create a stable, effective, and reliable dosage form. Strategies often focus on modulating its release profile to ensure prolonged therapeutic action. Modified-release capsules are a common formulation, designed to control the rate at which the active substance is released in the body.
One advanced strategy involves the creation of a solid dispersion of the drug. For instance, a modified-release product was developed using a solid dispersion of barnidipine hydrochloride in a carboxymethylethylcellulose (CMEC) matrix, produced via a spray-coating method. An enteric coat was then applied to the surface of this solid dispersion to further control the drug's release. nih.gov This approach is particularly useful for hydrophobic drugs like barnidipine, as it can enhance dissolution and bioavailability. nih.gov
Barnidipine is a highly lipophilic compound, a characteristic that significantly influences its pharmacokinetic behavior. Its high lipophilicity, with an octanol/water partition coefficient of 2000, causes it to readily accumulate in the cell membranes of tissues. This accumulation acts as a reservoir, from which the drug is slowly released to access its target L-type calcium channels.
This membrane accumulation and subsequent slow release are key factors behind barnidipine's characteristic slow onset and long duration of action. The formulation design, such as modified-release capsules, leverages this intrinsic property to maintain stable and prolonged therapeutic effects over a 24-hour period.
Polymorphism and Crystallinity Studies of this compound
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can affect stability, solubility, and bioavailability. This compound is known to exhibit polymorphism, meaning it can exist in different crystalline forms. geneesmiddeleninformatiebank.nl
Research has identified at least two distinct polymorphic forms of this compound, designated as Form I and Form II. google.com Form I is the initially discovered and more commonly produced form. geneesmiddeleninformatiebank.nlgoogle.com However, further studies revealed the existence of Form II, which has been identified as the most thermodynamically stable form of the molecule. google.com This enhanced stability, particularly against light-induced degradation, makes Form II an advantageous candidate for pharmaceutical development, offering potential improvements in the handling and storage of the API. google.com
The two forms can be distinguished by various analytical techniques, which reveal differences in their physical properties stemming from their unique crystal lattice structures. google.com
Table 1: Comparison of Polymorphic Forms of this compound
| Property | Form I | Form II |
|---|---|---|
| Color | Very pale yellow / white google.com | Deep yellow google.com |
| Stability | Less stable; exhibits substantial oxidative degradation upon light exposure google.com | More thermodynamically stable; light-stable crystalline form google.com |
| Melting Point | 226-228°C google.com | Endothermic peak at 229.2°C (DSC) google.com |
| Crystallographic System | Monoclinic (Spatial Group: P2₁) google.com | Orthorhombic (Spatial Group: P2₁2₁2₁) google.com |
| Key IR Peaks (cm⁻¹) | Not specified in detail | 3382, 2948, 1665, 1517, 1425, 1292, 1191 google.com |
| Key Raman Peaks (cm⁻¹) | Not specified in detail | 1699, 1642, 1622, 1517, 1342, 1220, 1116, 949, 849 google.com |
Excipient Compatibility Studies
Ensuring the compatibility of the API with various excipients is a cornerstone of preformulation studies. While comprehensive, publicly available reports detailing excipient compatibility for this compound are limited, specific formulation studies provide valuable insights.
A notable study on a modified-release formulation investigated the interaction between this compound and carboxymethylethylcellulose (CMEC) in a solid dispersion matrix. nih.gov The research found that the molecular weight of CMEC was a dominant factor in determining the drug's dissolution kinetics. nih.gov It was observed that the molecular weight of CMEC could slowly increase with aging under certain processing conditions (a solid-phase reaction), which in turn accelerated the drug's release rate. nih.gov To ensure a stable dissolution profile, researchers found that using non-aqueous solvents and reducing coating temperatures during manufacturing were effective strategies. nih.gov This work represents a detailed drug-excipient interaction study aimed at ensuring product stability and performance.
In more general terms, regulatory documents for marketed this compound capsules note that the specifications for the excipients used are considered "usual and acceptable," implying that standard compatibility assessments have been successfully conducted. geneesmiddeleninformatiebank.nl
Impurity Profiling and Characterization in Manufacturing Processes
The identification and control of impurities in the API are critical for ensuring the safety and quality of the final drug product. Regulatory bodies like the International Conference on Harmonisation (ICH) set strict limits for impurities. mdpi.com
During the process development of this compound, several process-related impurities have been detected by high-performance liquid chromatography (HPLC). mdpi.com A comprehensive study was undertaken to identify, synthesize, and characterize four specific impurities to aid in quality control during manufacturing. mdpi.com These impurities can arise from starting materials, intermediates, or degradation during the synthesis and purification stages. mdpi.com
For example, one impurity is the dehydrogenation product of barnidipine, which involves the aromatization of the 1,4-dihydropyridine (B1200194) moiety. mdpi.com Another impurity can form due to the presence of an alternative starting material in the synthesis process. mdpi.com The recrystallization solvent can also be a source of impurities; for instance, using ethanol (B145695) for recrystallization can lead to the formation of an ethyl ester analog of barnidipine. mdpi.com
The successful synthesis and characterization of these impurities using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy allows for their use as reference standards in routine quality control testing of the bulk drug substance. mdpi.com
Table 2: Process-Related Impurities of this compound
| Impurity Name/Description | Chemical Name | Source/Reason for Formation |
|---|---|---|
| Impurity 2 | (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate | Diastereoisomer of barnidipine, arising from the presence of the enantiomer of a key intermediate in the synthesis process. mdpi.com |
| Impurity 3 | 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Dehydrogenation (oxidation) product of barnidipine, resulting in the aromatization of the dihydropyridine (B1217469) ring. Can be a degradation product. mdpi.com |
| Impurity 4 | (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Derivative formed during the manufacturing process where the API is recrystallized in ethanol, leading to transesterification. mdpi.com |
| Impurity 5 | (3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | An analog of barnidipine formed due to the presence of ethyl 3-aminobut-2-enoate (an alternative reactant) in the synthesis process. mdpi.com |
Mechanistic Drug Drug Interaction Studies Preclinical/in Vitro
Cytochrome P450 Inhibition and Induction Potential In Vitro
In vitro studies using microsomes from human B-lymphoblast cells expressing cytochrome P450 (CYP) isoforms have been conducted to investigate the inhibitory effects of barnidipine (B1667753). Research has demonstrated that barnidipine hydrochloride exhibits an inhibitory potential across a range of CYP enzymes. Specifically, barnidipine was found to inhibit the activity of CYP2B6, CYP2C19, and CYP3A4. researchgate.net Furthermore, it was shown to act as a competitive inhibitor of both CYP2C9 and CYP2D6 activities. researchgate.net
The inhibitory effects of several 1,4-dihydropyridine (B1200194) calcium antagonists, including barnidipine, were found to be potent on several human CYP isoforms. researchgate.net The isoform selectivity of inhibition by these agents has also been clarified through these preclinical investigations. researchgate.net There is no available information on the potential of barnidipine to induce CYP enzymes from the reviewed literature.
| CYP Isoform | Inhibitory Effect Observed | Type of Inhibition |
|---|---|---|
| CYP2B6 | Yes researchgate.net | Not Specified |
| CYP2C9 | Yes researchgate.net | Competitive researchgate.net |
| CYP2C19 | Yes researchgate.net | Not Specified |
| CYP2D6 | Yes researchgate.net | Competitive researchgate.net |
| CYP3A4 | Yes researchgate.net | Not Specified |
The cytochrome P450 3A4 (CYP3A4) isoenzyme is significantly involved in the metabolism of barnidipine. researchgate.net Preclinical studies have confirmed that barnidipine is a substrate for CYP3A4. researchgate.net In addition to being metabolized by this enzyme, barnidipine also acts as an inhibitor of CYP3A4 activity. researchgate.net Investigations into the inhibitory effects of various 1,4-dihydropyridine calcium antagonists have identified barnidipine as a strong inhibitor of CYP3A4. nih.govresearchgate.net This dual role as both a substrate and an inhibitor indicates a significant potential for interactions with other drugs that are also metabolized by or inhibit this pathway.
P-glycoprotein Modulation Studies In Vitro
The interaction of this compound with the efflux transporter P-glycoprotein (P-gp) has been evaluated in vitro. Studies utilizing monolayers of LLC-GA5-COL150 cells, which overexpress P-gp, were conducted to assess the inhibitory effects of barnidipine on P-gp-mediated transport.
The results demonstrated that barnidipine is a strong inhibitor of P-gp. nih.govresearchgate.net In these assays, barnidipine strongly inhibited the transcellular transport of known P-gp substrates. Specifically, the transport of [3H]daunorubicin was potently inhibited by barnidipine, with a determined IC50 value of 8.6 μM. nih.govresearchgate.net The transport of another key P-gp substrate, [3H]digoxin, was also found to be strongly inhibited by barnidipine. nih.govresearchgate.net These findings classify barnidipine as a potent modulator of P-glycoprotein. nih.govresearchgate.net
| P-gp Substrate | Test System | IC50 Value (μM) | Effect |
|---|---|---|---|
| [3H]daunorubicin | LLC-GA5-COL150 cells | 8.6 nih.govresearchgate.net | Strong inhibition of transport nih.govresearchgate.net |
| [3H]digoxin | LLC-GA5-COL150 cells | Not Quantified | Strong inhibition of transport nih.govresearchgate.net |
Investigation of Mechanism-Based Inhibition Potential
Based on the available preclinical and in vitro literature, there have been no specific studies published that investigate the potential for this compound to act as a mechanism-based inhibitor of cytochrome P450 enzymes. The characterization of its inhibitory effects on CYP2C9 and CYP2D6 as competitive suggests a reversible interaction, which is distinct from the time-dependent, irreversible inactivation characteristic of mechanism-based inhibitors. researchgate.net
Impact on Pharmacokinetics of Concomitant Medications (e.g., Digoxin)
The in vitro finding that this compound is a strong inhibitor of P-glycoprotein has direct implications for the pharmacokinetics of co-administered drugs that are P-gp substrates. nih.govresearchgate.net Digoxin (B3395198) is a well-established P-gp substrate, and its transport is significantly inhibited by barnidipine in preclinical models. nih.govresearchgate.net By inhibiting the P-gp-mediated efflux of digoxin, barnidipine has the mechanistic potential to increase the absorption and/or decrease the renal and biliary clearance of digoxin, thereby elevating its plasma concentrations. This interaction is a key consideration based on the potent in vitro P-gp inhibition observed. nih.govresearchgate.net
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Daunorubicin (B1662515) |
| Digoxin |
| Nicardipine |
Future Research Directions and Unexplored Avenues for Barnidipine Hydrochloride
Identification of Novel Molecular Targets Beyond L-type Calcium Channels
While the primary mechanism of barnidipine (B1667753) involves potent blockade of L-type voltage-gated calcium channels, emerging research suggests its activity may not be exclusively limited to this target. patsnap.com A crucial area for future investigation is the identification and characterization of novel molecular targets, which could unveil new therapeutic applications and provide a more complete picture of its pharmacological profile.
One promising avenue is the exploration of barnidipine's effects on other types of ion channels. A preclinical study investigating the effects of 14 different dihydropyridines on T-type Ca²⁺ channels revealed that barnidipine exhibits a distinct inhibitory profile. The study, using the Xenopus oocyte expression system, demonstrated that barnidipine significantly blocks Caᵥ3.2 (α1H) and Caᵥ3.1 (α1G) T-type channel subtypes, while having minimal effect on the Caᵥ3.3 (α1I) subtype. nih.gov This selective blockade of specific T-type channel isoforms, which are involved in various physiological processes including neuronal firing and cardiovascular function, distinguishes barnidipine from other dihydropyridines like nifedipine (B1678770) and felodipine (B1672334) that had little effect on these channels. nih.gov Further research into the clinical relevance of this T-type channel modulation could uncover potential benefits in conditions where these channels are implicated, such as certain renal diseases or neurological disorders. nih.gov
| T-type Channel Subtype | IUPAC Name | Effect of Barnidipine |
|---|---|---|
| α1G | Caᵥ3.1 | Significant Blockade |
| α1H | Caᵥ3.2 | Significant Blockade |
| α1I | Caᵥ3.3 | No Significant Blockade |
Beyond ion channels, preliminary reports on some dihydropyridines suggest potential pleiotropic effects, such as influences on endothelial nitric oxide synthase. nih.gov Future studies could investigate whether barnidipine shares these or other off-target effects, potentially involving growth factor signaling or cellular proliferation pathways, which could expand its therapeutic utility.
Design and Development of Prodrugs with Modified Pharmacokinetic Profiles
A significant limitation of barnidipine is its challenging pharmacokinetic profile, characterized by low absolute oral bioavailability. nih.gov Studies have shown that following oral administration, barnidipine undergoes extensive first-pass metabolism in the liver, primarily mediated by the CYP3A isoenzyme family, resulting in a bioavailability of approximately 1.1% for the modified-release 20 mg formulation. drugbank.comnih.govgoogle.com This high degree of presystemic elimination necessitates precise formulation to achieve therapeutic plasma concentrations and can contribute to inter-individual variability. nih.gov
The design and development of barnidipine prodrugs represents a logical and compelling strategy to overcome these pharmacokinetic hurdles. ijnrph.com Prodrugs are inactive or less active derivatives of a parent drug that undergo enzymatic or chemical conversion in the body to release the active compound. This approach could be leveraged to:
Enhance Bioavailability: By masking the functional groups susceptible to first-pass metabolism, a prodrug could be designed to be absorbed intact from the gastrointestinal tract and bypass initial hepatic degradation, thereby increasing the amount of active barnidipine reaching systemic circulation. ijnrph.com
Improve Solubility: Although barnidipine is lipophilic, modifications to its structure through a prodrug approach could further optimize its solubility characteristics for improved absorption. tandfonline.com
Modify Release Profile: Prodrugs can be engineered to control the rate of conversion to the active drug, potentially offering a more sustained and predictable release profile independent of complex pharmaceutical formulations.
Future research in this area would involve the rational design of various prodrugs, followed by synthesis and preclinical evaluation of their stability, conversion kinetics, and resulting pharmacokinetic profiles in animal models.
Application in Advanced Drug Delivery Systems (Theoretical and Preclinical)
The physicochemical properties of barnidipine, particularly its high lipophilicity and susceptibility to photodegradation, make it an excellent candidate for incorporation into advanced drug delivery systems. tandfonline.comnih.gov Such systems can protect the drug from degradation, improve its solubility, and modify its release and distribution profile.
Preclinical research has already demonstrated the feasibility and benefits of this approach. One study investigated the photostability of barnidipine in liposomal and cyclodextrin-based formulations. When exposed to radiation, a standard ethanol (B145695) solution of barnidipine degraded rapidly, with only 29.8% of the drug remaining. nih.gov While liposome (B1194612) and cyclodextrin (B1172386) formulations individually offered improved protection (42.9% and 72.0% remaining, respectively), a novel combined system where the barnidipine-cyclodextrin complex was encapsulated within liposomes provided remarkable photostability, with 90.8% of the drug remaining, a level approaching that of solid formulations. nih.govresearchgate.net This "drug-in-cyclodextrin-in-liposome" system highlights a viable strategy for developing stable liquid formulations of barnidipine. nih.gov
| Formulation | Residual Barnidipine Percentage (%) After Radiation Exposure |
|---|---|
| Ethanol Solution | 29.81 |
| Liposome Formulation | 42.90 |
| Cyclodextrin Complex | 72.03 |
| Drug-in-Cyclodextrin-in-Liposome | 90.78 |
| Solid Formulation (for comparison) | 96.03 |
Theoretically, other advanced drug delivery systems successfully applied to similar dihydropyridine (B1217469) drugs could also be explored for barnidipine. These include:
Solid Lipid Nanoparticles (SLNs): Used to enhance the bioavailability of poorly soluble drugs like cilnidipine (B1669028) and felodipine. researchgate.netjddtonline.info
Polymeric Nanoparticles: Shown to improve the relative bioavailability of cilnidipine by over two-fold compared to standard tablet and suspension forms. researchgate.net
Nanoproliposomes: A strategy that increased the absolute bioavailability of lercanidipine (B1674757) by 2.75-fold in preclinical models. nih.gov
Future research should focus on developing and testing these various nanoformulations for barnidipine to assess their potential for enhancing oral bioavailability, providing controlled release, and possibly enabling targeted delivery.
Further Investigation of Stereoselective Pharmacodynamics and Pharmacokinetics
A defining feature of barnidipine hydrochloride is its stereochemical purity. The molecule contains two chiral centers, meaning it can exist as four distinct stereoisomers. tandfonline.comnih.gov The clinically marketed product is a single, specific enantiomer: the (+)-(3'S, 4S) isomer. drugbank.comnih.govnih.gov
Pharmacological studies have established that this S,S form is the most potent and longest-acting of the four enantiomers, providing a clear rationale for its selection as the therapeutic agent. tandfonline.comnih.gov This high degree of stereoselectivity is considered an advantage over racemic dihydropyridine mixtures, as it minimizes exposure to less active or potentially non-beneficial isomers. drugbank.comnih.gov
However, while the superiority of the S,S isomer is accepted, a comprehensive, side-by-side comparison of the pharmacodynamic and pharmacokinetic properties of all four enantiomers is not extensively detailed in publicly available literature. Future research should aim to fill this gap by:
Synthesizing and isolating the other three stereoisomers (e.g., (3'R, 4R), (3'S, 4R), and (3'R, 4S)) in pure form.
Conducting comparative pharmacodynamic studies to quantify the precise differences in potency for L-type (and T-type) calcium channel blockade (e.g., determining IC₅₀ values for each isomer).
Performing parallel pharmacokinetic studies in animal models to compare the absorption, distribution, metabolism, and elimination of each isomer. This would reveal if the metabolic pathways are stereoselective, potentially explaining differences in duration of action. mdpi.com
Such studies would provide a complete understanding of barnidipine's structure-activity relationship and fully validate the therapeutic advantages of using the single S,S enantiomer.
Leveraging Systems Biology and Omics Approaches for Comprehensive Understanding
The current understanding of barnidipine's mechanism is largely focused on its direct interaction with calcium channels. However, the broader cellular and systemic response to this interaction remains largely unexplored. Systems biology, which integrates data from various high-throughput "omics" technologies, offers a powerful approach to gain a holistic understanding of a drug's effects.
Future research could apply these methodologies to barnidipine to move beyond a single-target perspective:
Transcriptomics: Using techniques like RNA-sequencing, researchers could analyze changes in gene expression in target tissues (e.g., vascular smooth muscle cells) following barnidipine treatment. This could reveal downstream signaling pathways and compensatory mechanisms that are activated or suppressed in response to calcium channel blockade.
Metabolomics: By analyzing the profile of small-molecule metabolites, this approach could map the downstream metabolic consequences of barnidipine's action. This could provide insights into its effects on energy metabolism and other cellular processes.
Integrating data from these different omics layers can help construct comprehensive network models of barnidipine's action. Such an approach could lead to the identification of novel biomarkers to predict patient response and provide a deeper, more nuanced understanding of its mechanism of action, potentially uncovering new therapeutic hypotheses.
Q & A
Q. What factors influence the solubility of barnidipine hydrochloride in different solvents, and how can these be systematically evaluated?
Solubility is determined by solvent polarity, hydrogen-bonding capacity, and solubility parameters (e.g., Hansen and Hoftyzer-Van Krevelen methods). Experimental data show barnidipine dissolves best in polar, Lewis-acid solvents like DMF and acetic acid due to shared C=O functional groups and hydrogen-bonding interactions. Solvents with shorter carbon chains (e.g., methanol) enhance solubility due to higher polarity and smaller Δδ values . Researchers should prioritize solvents with total solubility parameters (δ) closest to barnidipine’s calculated δ (~24.7 MPa¹/²) and validate results using solid-liquid equilibrium methods .
Q. What are the key steps in synthesizing this compound, and how can impurities be characterized?
Synthesis involves cyclocondensation of m-nitrobenzaldehyde, methyl acetoacetate, and ammonium bicarbonate, followed by hydrolysis, esterification with (S)-N-benzyl-3-pyrrolidinol, recrystallization, and salification. Impurities (e.g., des-nitro derivatives) are characterized via HPLC, mass spectrometry, and NMR to confirm structural identity and purity. Process optimization should focus on controlling reaction conditions (e.g., temperature, stoichiometry) to minimize byproducts .
Q. Which analytical techniques are recommended for quantifying this compound in pharmaceutical matrices?
High-performance thin-layer chromatography (HPTLC) combined with Analytical Quality by Design (AQbD) principles ensures robust quantification. Critical method parameters (e.g., mobile phase composition) are optimized using risk assessment tools like failure mode effect analysis (FMEA) and response surface methodology (RSM). Validation per ICH Q2(R1) guidelines confirms specificity, linearity (2–100 ng/band), and sensitivity (LOD: 0.45 ng/band) .
Advanced Research Questions
Q. How do polymorphic forms of this compound impact its stability and formulation development?
Polymorph II (onset melting: 230°C, ΔHF: 75.6 J/g) exhibits superior light stability compared to other forms, making it preferable for long-term storage. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) should be used to confirm polymorph identity during preformulation. Stability studies must account for solvent-induced transformations, as solubility experiments in 17 solvents confirmed no polymorphic changes post-equilibration .
Q. How can researchers resolve contradictions in solubility data across studies, particularly when comparing computational predictions and experimental results?
Discrepancies often arise from variations in experimental protocols (e.g., shaking time, temperature control) or assumptions in computational models (e.g., Hansen parameter estimations). To harmonize
Q. What experimental design principles should guide stability studies of this compound under varying environmental conditions?
Accelerated stability testing (40°C/75% RH) over 6 months, combined with photostability (ICH Q1B), identifies degradation pathways (e.g., oxidation, hydrolysis). Use DOE (design of experiments) to assess interactions between temperature, humidity, and light. Analytical methods like HPTLC or LC-MS quantify degradation products, while DSC monitors polymorphic transitions .
Q. How can green chemistry principles be integrated into the analytical method development for this compound?
Replace toxic solvents (e.g., acetonitrile) with greener alternatives (e.g., ethanol) in mobile phases. AQbD workflows reduce environmental impact by minimizing solvent consumption and energy use. For example, a validated HPTLC method using ethanol:water (8:2, v/v) achieved resolution (Rf: 0.45) with 30% lower waste generation .
Methodological Tables
Table 1. Solubility of Barnidipine in Select Solvents (298.15 K)
| Solvent | Mole Fraction Solubility (×10⁴) | Total δ (MPa¹/²) |
|---|---|---|
| Methanol | 12.3 | 29.6 |
| Acetic Acid | 15.8 | 21.3 |
| 1-Octanol | 4.2 | 20.3 |
| Isopropyl Myristate | 0.7 | 15.1 |
Table 2. Critical Method Parameters for HPTLC Validation
| Parameter | Optimal Range | Impact on Critical Attributes |
|---|---|---|
| Mobile Phase | Ethanol:Water (8:2) | Retention factor (Rf = 0.45) |
| Band Width | 6 mm | Peak symmetry (≤1.2) |
| Detection Wavelength | 238 nm | Sensitivity (LOD: 0.45 ng/band) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
